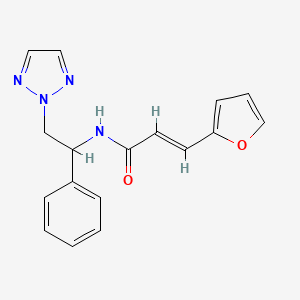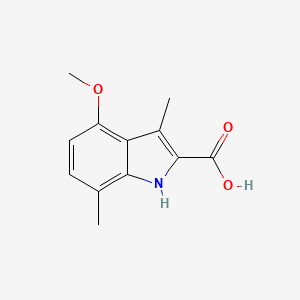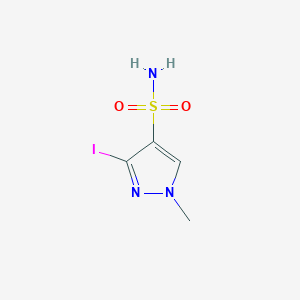![molecular formula C7H7ClN2O B2606836 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride CAS No. 2225146-85-8](/img/structure/B2606836.png)
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-5-ol is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Synthesis Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their biological activities . Among them, compound 4h exhibited potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Molecular Structure Analysis
The molecular formula of 1H-Pyrrolo[2,3-b]pyridin-5-ol is C7H6N2O . The structure includes a pyrrolopyridine core with a hydroxyl group attached to the 5-position .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-5-ol is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is also an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .Physical and Chemical Properties Analysis
The molecular weight of 1H-Pyrrolo[2,3-b]pyridin-5-ol is 134.14 g/mol . It has a topological polar surface area of 48.9 Ų .Scientific Research Applications
Synthesis Methods and Derivatives
- Efficient synthesis methods for various derivatives of 1H-Pyrrolo[2,3-b]pyridin have been explored. For instance, Nechayev et al. (2013) developed a method for synthesizing 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride using sodium borohydride reduction and debenzylation steps (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013). Similarly, Kobelev et al. (2019) developed a novel approach to synthesize 1H-pyrrolo[3,2-c]pyridine-2,3-diones (Kobelev, Stepanova, Dmitriev, & Maslivets, 2019).
Chemical Properties and Reactivity
- The chemical properties and reactivity of various 1H-Pyrrolo[2,3-b]pyridin derivatives have been extensively studied. For example, Murthy et al. (2017) synthesized and characterized 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, analyzing its vibrational spectra, NMR chemical shifts, and molecular electrostatic potential (Murthy et al., 2017).
Biological Evaluation and Potential Applications
- Some derivatives of 1H-Pyrrolo[2,3-b]pyridin have been evaluated for potential biological applications. Liu et al. (2016) synthesized and biologically evaluated 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, which might be relevant in cancer therapy (Liu, Wang, Huang, Ji, Fan, Li, Cheng, & Tian, 2016). Additionally, Zarrouk et al. (2015) explored 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating their potential in industrial applications (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).
Drug Development and Anticancer Research
- Research into 1H-Pyrrolo[2,3-b]pyridine derivatives has implications in drug development, particularly in anticancer research. Mallisetty et al. (2023) synthesized pyrrolyl-pyridine heterocyclic compounds and evaluated them for anticancer activity, particularly against human cervical and breast cancer cell lines (Mallisetty, Ganipisetti, Majhi, & Putta, 2023).
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) and B-cell lymphoma 2 (BCL-2) proteins . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . BCL-2 is a potent and selective inhibitor that achieves potent antitumor activity while sparing platelets .
Mode of Action
This compound: interacts with its targets by inhibiting their activities. It exhibits potent activities against FGFR1, 2, and 3 . It also acts as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . This compound inhibits this pathway, thereby potentially preventing cancer progression.
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of cancer cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Safety and Hazards
Future Directions
Given its potent activities against FGFR1, 2, and 3, and its role as an intermediate in the synthesis of potent inhibitors, 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride holds promise for future research and development in cancer therapy . Its low toxicity and good bioavailability make it an appealing lead compound beneficial to subsequent optimization .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of potent VEGFR-2 inhibitors This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the VEGFR-2 pathway
Cellular Effects
Given its role in the synthesis of VEGFR-2 inhibitors , it may influence cell function by modulating the VEGFR-2 pathway This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be used in the synthesis of VEGFR-2 inhibitors , suggesting that it may exert its effects at the molecular level by interacting with biomolecules involved in the VEGFR-2 pathway This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be used in the synthesis of VEGFR-2 inhibitors , suggesting that it may interact with enzymes or cofactors involved in the VEGFR-2 pathway
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-3-5-1-2-8-7(5)9-4-6;/h1-4,10H,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXRWXSDQSCWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2606753.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2606754.png)
![6-Tert-butyl-2-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2606755.png)
![9-butyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2606759.png)
![1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2606760.png)
![3-amino-N-(4-butylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606764.png)
![5-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-3-carboxamide](/img/structure/B2606768.png)
![2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2606769.png)




![5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2606775.png)

